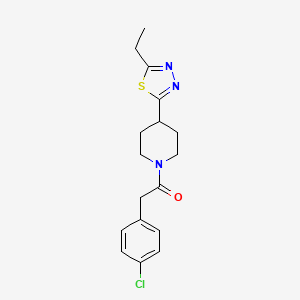

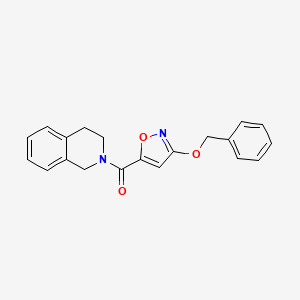

N-benzyl-2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

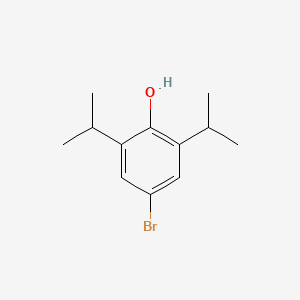

The compound "N-benzyl-2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential pharmacological properties. The structure suggests the presence of a tetrahydrothiophene ring, a pyrazole moiety, and a piperazine ring, which are common in molecules with biological activity.

Synthesis Analysis

The synthesis of related compounds typically involves a two-step chemical process. For example, amino benzothiazoles are chloroacetylated and then reacted with substituted piperazines in the presence of a base to yield N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs . This method could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials to incorporate the tetrahydrothiophene and pyrazole components.

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like NMR, mass spectrometry, and elemental analysis . X-ray crystallography can also be employed to determine the precise three-dimensional arrangement of atoms within the molecule, as demonstrated for compounds 6d and 6l in one of the studies .

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the functional groups present in the molecule. The presence of a piperazine ring, for instance, is known to interact with various receptors in biological systems, such as serotonin 5-HT6, 5-HT7, and dopamine D2 receptors . The benzothiazole and pyrazole components may also contribute to the molecule's overall reactivity and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of the tetrahydrothiophene dioxides and pyrazole rings suggests that these compounds could exhibit moderate to significant radical scavenging activity, indicating potential antioxidant properties . Additionally, the benzothiazole moiety has been associated with anticholinesterase activity, which could be relevant for the treatment of conditions like Alzheimer's disease .

Applications De Recherche Scientifique

Molecular Interactions and Pharmacophore Models

One study investigates the molecular interactions of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) with the CB1 cannabinoid receptor, utilizing the AM1 molecular orbital method for conformational analysis. This research contributes to understanding the steric binding interactions with receptors, which may be relevant for compounds like N-benzyl-2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)acetamide in terms of their binding affinity and antagonist or inverse agonist activity depending on receptor interaction (Shim et al., 2002).

Synthesis and Bacterial Inhibition

Another study focuses on the synthesis of novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, leading to potent bacterial biofilm and MurB inhibitors. These compounds, particularly 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine, show significant antibacterial efficacies and biofilm inhibition activities, suggesting the potential utility of structurally related compounds in antibacterial applications (Mekky & Sanad, 2020).

Antioxidant and Antitumor Activities

Research on N-substituted-2-amino-1,3,4-thiadiazoles, including reactions with various reagents to yield compounds with potential antioxidant and antitumor activities, offers insights into the synthesis and biological evaluation of compounds with similar structural features. These studies highlight the importance of specific structural moieties in contributing to biological activities, which could be relevant for the design and synthesis of compounds like N-benzyl-2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)acetamide (Hamama et al., 2013).

PET Ligand Synthesis for NK1 Receptors

The synthesis and biodistribution of [11C]R116301, a potential PET ligand for central neurokinin(1) (NK1) receptors, provide a framework for understanding the synthesis and in vivo evaluation of complex molecules that may share structural or functional similarities with N-benzyl-2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)acetamide. Such studies are crucial for the development of diagnostic and therapeutic agents in neurology and oncology (Van der Mey et al., 2005).

Propriétés

IUPAC Name |

N-benzyl-2-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N5O3S/c1-17-22(18(2)27(24-17)20-8-13-31(29,30)16-20)26-11-9-25(10-12-26)15-21(28)23-14-19-6-4-3-5-7-19/h3-7,20H,8-16H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHAYIIJVBMAKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)CC(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

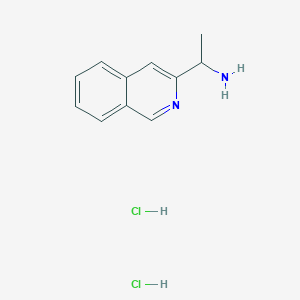

![N-(2,2-Dimethyloxan-4-yl)-N-[(3-fluoro-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2506335.png)

![2-[(2-Methoxyethyl)thio]-pyridine](/img/structure/B2506336.png)

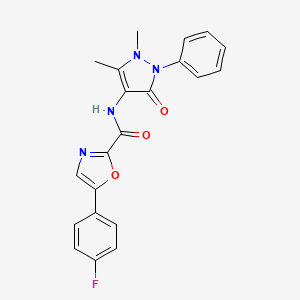

![3-{3-chloro-5H,6H,7H,8H-pyrido[3,4-c]pyridazine-7-carbonyl}-5-methyl-1,2-thiazole](/img/structure/B2506343.png)

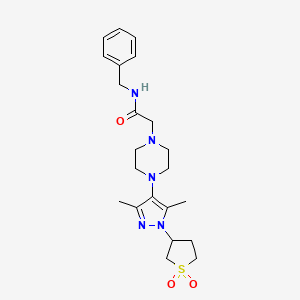

![N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2506347.png)